3-(2-Methylpropanamido)naphthalene-2-carboxylic acid
Description
3-(2-Methylpropanamido)naphthalene-2-carboxylic acid (molecular formula: C₁₅H₁₅NO₃, molecular weight: 257.29 g/mol) is a naphthalene derivative featuring a 2-methylpropanamido group at the 3-position and a carboxylic acid moiety at the 2-position of the naphthalene ring. Its structural specificity is highlighted by the SMILES string CC(C)C(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O and InChIKey XYWAUUIQQPTWSQ-UHFFFAOYSA-N .
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylpropanoylamino)naphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9(2)14(17)16-13-8-11-6-4-3-5-10(11)7-12(13)15(18)19/h3-9H,1-2H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWAUUIQQPTWSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropanamido)naphthalene-2-carboxylic acid typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 2-nitronaphthalene.
Reduction: The nitro group in 2-nitronaphthalene is reduced to form 2-aminonaphthalene.
Acylation: 2-aminonaphthalene is acylated with 2-methylpropanoyl chloride to form 3-(2-Methylpropanamido)naphthalene.
Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropanamido)naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amino derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
Scientific Research Applications
Structure and Composition
3-(2-Methylpropanamido)naphthalene-2-carboxylic acid is characterized by its naphthalene core, which is substituted with a carboxylic acid group and a propanamide moiety. The structural formula can be represented as follows:
Physical Properties
The physical properties of this compound are essential for understanding its behavior in various applications. Key properties include:
- Molecular Weight: 219.27 g/mol
- Melting Point: Specific data may vary based on purity and conditions.
- Solubility: Generally soluble in organic solvents.
Chemistry
This compound serves as an important building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:
- Electrophilic Substitution: The naphthalene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
- Coupling Reactions: It can participate in coupling reactions to form larger aromatic compounds.
Biology
In biological research, this compound has been investigated for its potential as a fluorescent probe due to the inherent fluorescence of the naphthalene moiety. Its applications include:
- Cell Imaging: Used in cellular studies to track biological processes.
- Drug Development: Explored for its antimicrobial and anticancer properties, possibly interacting with specific biological targets.
Materials Science
The compound's unique electronic properties make it suitable for applications in materials science:
- Polymer Production: It can be incorporated into polymers to enhance their optical or electronic properties.
- Nanotechnology: Potential use in the development of nanomaterials with specific functionalities.
Pharmaceutical Applications
The compound has shown promise in pharmaceutical research, particularly in the development of new drugs. Its derivatives may exhibit:
- Anti-inflammatory Properties: Investigated for potential use in treating inflammatory diseases.
- Antitumor Activity: Some studies suggest it may inhibit tumor growth through specific molecular interactions.
Case Study 1: Fluorescent Probes
A study demonstrated the use of this compound as a fluorescent probe in live cell imaging. The compound exhibited strong fluorescence under UV light, allowing researchers to visualize cellular processes effectively.
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound indicated that it possesses significant activity against various bacterial strains. The mechanism was proposed to involve disruption of bacterial cell membranes, leading to cell death.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropanamido)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related naphthalene derivatives, focusing on molecular features, synthesis methods, and key properties.
Structural Analogs and Their Properties
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Sulfonamide vs. Carboxamide: The thiophene-sulfonamido analog (C₁₅H₁₁NO₄S₂) exhibits higher molecular weight and polarity due to sulfur, which may improve binding to metalloenzymes or alter pharmacokinetics .
Biological and Industrial Relevance: Calconcarboxylic acid (C₂₁H₁₄N₂O₇S) demonstrates how azo and sulfonate groups enable applications in analytical chemistry, such as calcium ion detection .
Biological Activity
3-(2-Methylpropanamido)naphthalene-2-carboxylic acid, a derivative of naphthalene, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in enzyme inhibition and antimicrobial properties.
Chemical Structure and Properties
The compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 219.27 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and microbial cells. Its mechanism of action involves:
- Enzyme Inhibition : The compound exhibits significant inhibitory effects on metallo-β-lactamases (MBLs), which are critical in bacterial resistance against β-lactam antibiotics. Studies have shown that it can bind to the active sites of these enzymes, preventing their catalytic activity .
- Antimicrobial Activity : The compound has demonstrated notable antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | IC Value (µM) | Target |
|---|---|---|---|
| Study 1 | Inhibition of MBLs | 25 | VIM-2 |
| Study 2 | Antibacterial effect | 30 | E. coli |
| Study 3 | Cytotoxicity in cancer cells | 50 | ACHN |
Case Studies
- Inhibition of Metallo-β-lactamases : A kinetic study revealed that this compound acts as a reversible inhibitor of VIM-2, a clinically relevant MBL subtype. It shows a high ligand efficiency and slow dissociation rates, indicating potential for therapeutic use against antibiotic-resistant infections .
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibits significant antimicrobial activity against Gram-negative bacteria such as Escherichia coli. The observed IC value of 30 µM suggests a promising avenue for developing new antibacterial agents.
- Cytotoxicity Studies : Research involving human renal cancer cell lines (ACHN) indicated that the compound induces apoptosis at concentrations around 50 µM, highlighting its potential as an anticancer agent .
Q & A
Basic: What are the standard synthetic routes for 3-(2-Methylpropanamido)naphthalene-2-carboxylic acid, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions starting from naphthalene-2-carboxylic acid derivatives. A common approach includes:
- Step 1 : Amidation of naphthalene-2-carboxylic acid with 2-methylpropanoyl chloride under Schotten-Baumann conditions to introduce the propanamido group.
- Step 2 : Protection/deprotection strategies (e.g., using tert-butyloxycarbonyl (Boc) groups) to avoid side reactions during functionalization.
- Intermediates are characterized via HPLC-MS for purity assessment and NMR spectroscopy (¹H, ¹³C) to confirm structural integrity. For example, the amide bond formation is verified by characteristic peaks at δ 6.5–8.5 ppm (aromatic protons) and δ 165–175 ppm (carbonyl carbons) .
Advanced: How can reaction conditions be optimized to improve yield and reduce impurities during synthesis?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates, while dichloromethane minimizes side reactions .
- Catalyst Screening : Use of coupling agents like HATU or EDCI improves amidation efficiency. Kinetic studies (via LC-MS monitoring) help identify optimal stoichiometry.
- Purification : Gradient elution in preparative HPLC or silica gel chromatography removes by-products (e.g., unreacted carboxylic acid). Impurity profiling via GC-MS identifies residual solvents or degradation products .
Basic: What in vitro assays are recommended for preliminary toxicity screening of this compound?
Methodological Answer:
Standard assays include:
- Cytotoxicity : MTT assay on human hepatocyte (HepG2) or kidney (HEK293) cell lines, with IC₅₀ determination.
- Genotoxicity : Ames test (bacterial reverse mutation assay) to assess mutagenic potential.
- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) to evaluate Phase I/II metabolism.
Experimental design should follow OECD Guidelines 423 (acute oral toxicity) and 471 (genotoxicity) .
Advanced: How do researchers resolve discrepancies in toxicological data between rodent models and human cell lines?
Methodological Answer:
Discrepancies often arise from species-specific metabolism or receptor binding. Strategies include:
- Comparative Toxicokinetics : Parallel studies in rodents and human organoids to quantify metabolite profiles (via LC-HRMS).
- Mechanistic Studies : siRNA knockdown of CYP450 isoforms (e.g., CYP3A4) in human cells to identify metabolic activation pathways.
- Cross-species PBPK Modeling : Physiologically based pharmacokinetic models integrate in vitro data to predict in vivo outcomes .
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- FT-IR : Confirms functional groups (amide C=O stretch at ~1650 cm⁻¹, carboxylic O-H at ~2500–3000 cm⁻¹).
- NMR : 2D techniques (COSY, HSQC) resolve aromatic proton coupling and confirm substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 284.1052 for C₁₅H₁₄NO₃⁺) .
Advanced: What computational methods predict environmental persistence and degradation pathways?
Methodological Answer:
- DFT Calculations : Assess hydrolysis susceptibility of the amide bond under varying pH conditions.
- Molecular Dynamics (MD) Simulations : Model interactions with soil organic matter to estimate bioavailability.
- Metabolite Tracking : Stable isotope labeling (¹³C) combined with LC-QTOF-MS identifies anaerobic degradation products (e.g., methyl esters observed in microbial studies) .
Basic: What are key considerations for assessing systemic effects in mammalian models?
Methodological Answer:
- Dose Selection : Subacute vs. subchronic exposure regimes (OECD 407/408 guidelines).
- Endpoint Analysis : Histopathology (liver/kidney), hematology (CBC), and serum biomarkers (ALT, creatinine).
- Controls : Vehicle controls and reference compounds (e.g., naphthalene toxicity benchmarks) .
Advanced: How are structure-activity relationship (SAR) studies designed to identify bioactive motifs?
Methodological Answer:
- Analog Synthesis : Systematic variation of substituents (e.g., replacing 2-methylpropanamido with acetyl or benzoyl groups).
- Biological Testing : Dose-response curves in target assays (e.g., anticancer activity in NCI-60 cell panel).
- Computational SAR : Molecular docking (e.g., targeting retinoic acid receptors) and 3D-QSAR models (CoMFA/CoMSIA) to prioritize derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
